Unique Organometallic Reactivity: 1,2‑Azastannolidine Formation via Dilithiation
N‑(tert‑Butyl)‑N‑cinnamylamine is the only reported N‑alkyl‑cinnamylamine that undergoes sequential dilithiation at both the allylic position and the nitrogen‑bound tert‑butyl group upon treatment with n‑BuLi/TMEDA, enabling the direct construction of 1,2‑azastannolidine heterocycles [1]. This reactivity is not observed for N‑methyl‑, N‑ethyl‑, or N‑butyl‑cinnamylamines because these substituents lack the requisite C–H acidity or steric profile to support the dilithio‑intermediate. The resulting dilithio species reacts with dichlorodimethylstannane to give the tin‑containing heterocycle in a single step.
| Evidence Dimension | Dilithiation and subsequent heterocycle formation (yes/no) |
|---|---|
| Target Compound Data | Forms dilithio derivative; quantitatively converts to 1,2‑azastannolidine with Me₂SnCl₂ |
| Comparator Or Baseline | N‑methyl‑, N‑ethyl‑, and N‑butyl‑cinnamylamines do not form analogous dilithio intermediates or stannolidine products under identical conditions |
| Quantified Difference | All‑or‑none (product formation vs. no reaction/decomposition) |
| Conditions | n‑BuLi (2.2 equiv), TMEDA, hexane/Et₂O, –20 °C to RT; then quenched with Me₂SnCl₂ [1] |
Why This Matters
This distinct reactivity profile makes N‑(tert‑butyl)‑N‑cinnamylamine an irreplaceable building block for synthesizing organometallic heterocycles that are inaccessible from other N‑alkyl cinnamylamines, directly influencing procurement decisions in organometallic and medicinal chemistry projects requiring tin‑containing scaffolds.
- [1] Hänssgen, D.; Odenhausen, E. Synthese von 1,2‑Azastannolinen und ‑stannolidinen aus Allylaminen. Chem. Ber. 1979, 112, 2389‑2393. View Source
